molecular formula C20H25NO4 B11252562 Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B11252562
M. Wt: 343.4 g/mol
InChI Key: QYEWEQCYQIUCTR-UHFFFAOYSA-N
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Description

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a chromenone moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the chromenone moiety with the piperidine ring through a nucleophilic substitution reaction, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is unique due to the specific substitution pattern on the chromenone moiety and the presence of the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)15-7-9-21(10-8-15)12-16-11-18(22)25-19-14(3)13(2)5-6-17(16)19/h5-6,11,15H,4,7-10,12H2,1-3H3

InChI Key

QYEWEQCYQIUCTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C

Origin of Product

United States

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